molecular formula C22H16BrN3O4 B4169519 benzyl 2'-amino-6'-bromo-3'-cyano-2-methyl-5-oxospiro[1H-pyrrole-4,4'-chromene]-3-carboxylate

benzyl 2'-amino-6'-bromo-3'-cyano-2-methyl-5-oxospiro[1H-pyrrole-4,4'-chromene]-3-carboxylate

Cat. No.: B4169519
M. Wt: 466.3 g/mol
InChI Key: QGFMWFJKJCBQSD-UHFFFAOYSA-N
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Description

Benzyl 2-amino-6-bromo-3-cyano-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-amino-6-bromo-3-cyano-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-6-bromo-3-cyano-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Benzyl 2-amino-6-bromo-3-cyano-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-amino-6-bromo-3-cyano-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-amino-5-bromobenzoic acid
  • 3-benzyl-6-bromo-2-chloroquinoline
  • 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Comparison: Compared to these similar compounds, benzyl 2-amino-6-bromo-3-cyano-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-4’-carboxylate stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

benzyl 2'-amino-6'-bromo-3'-cyano-2-methyl-5-oxospiro[1H-pyrrole-4,4'-chromene]-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4/c1-12-18(20(27)29-11-13-5-3-2-4-6-13)22(21(28)26-12)15-9-14(23)7-8-17(15)30-19(25)16(22)10-24/h2-9H,11,25H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFMWFJKJCBQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C3=C(C=CC(=C3)Br)OC(=C2C#N)N)C(=O)N1)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl 2'-amino-6'-bromo-3'-cyano-2-methyl-5-oxospiro[1H-pyrrole-4,4'-chromene]-3-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl 2'-amino-6'-bromo-3'-cyano-2-methyl-5-oxospiro[1H-pyrrole-4,4'-chromene]-3-carboxylate
Reactant of Route 3
benzyl 2'-amino-6'-bromo-3'-cyano-2-methyl-5-oxospiro[1H-pyrrole-4,4'-chromene]-3-carboxylate
Reactant of Route 4
benzyl 2'-amino-6'-bromo-3'-cyano-2-methyl-5-oxospiro[1H-pyrrole-4,4'-chromene]-3-carboxylate
Reactant of Route 5
benzyl 2'-amino-6'-bromo-3'-cyano-2-methyl-5-oxospiro[1H-pyrrole-4,4'-chromene]-3-carboxylate
Reactant of Route 6
benzyl 2'-amino-6'-bromo-3'-cyano-2-methyl-5-oxospiro[1H-pyrrole-4,4'-chromene]-3-carboxylate

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